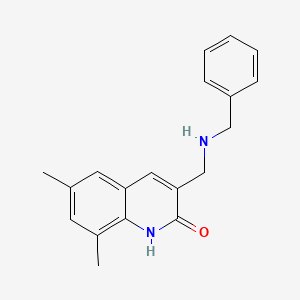

![molecular formula C13H6F6O2 B1299957 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 256658-04-5](/img/structure/B1299957.png)

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde

Overview

Description

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde (5-BTFPC) is an important organic compound that has recently been studied for its potential applications in numerous scientific fields. It is a colorless liquid with a sweet, musty odor and is soluble in various organic solvents. This compound has received considerable attention due to its unique properties, such as its thermal stability, low volatility, and low toxicity. It has been used in a variety of applications, including synthesis and catalysis, as well as for its potential applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemical Reactions and Synthesis Pathways

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde has been involved in various chemical reactions, showcasing its versatility in organic synthesis. Gajdoš et al. (2006) explored its Knoevenagel condensations with compounds containing active methyl or methylene groups, leading to various derivatives. Notably, the study emphasized the effects of microwave irradiation on these condensation reactions, indicating its potential in improving reaction efficiency (Gajdoš, Miklovič, & Krutošíková, 2006). Similarly, Bradiaková et al. (2008) demonstrated the transformation of this compound into various heterocyclic compounds, highlighting its role as a key precursor in the synthesis of complex molecules (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).

Thermodynamic Properties

The study of thermodynamic properties like vapor pressure and standard enthalpies of related furan-carbaldehyde compounds by Dibrivnyi et al. (2015) provides a foundation for understanding the physical and chemical behavior of similar compounds under various conditions. These insights are crucial for optimizing synthesis and application processes (Dibrivnyi, Sobechko, Puniak, Horak, Obushak, Van-Chin-Syan, Andriy, & Velychkivska, 2015).

Vibrational Spectroscopy

Investigations into the vibrational spectroscopy of related furan-carbaldehyde compounds offer valuable data regarding molecular structure and dynamics. For instance, the study by Iliescu et al. (2002) on 5-(4-fluor-phenyl)-furan-2 carbaldehyde using infrared and FT-Raman spectroscopy, complemented with Density Functional Theory (DFT) calculations, provides insights into the stability and behavior of these compounds at a molecular level (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).

Surface Enhanced Raman Spectroscopy (SERS)

The application of SERS in analyzing the behavior of similar compounds, as demonstrated by Iliescu et al. (2002), can be a powerful tool in understanding the surface interactions and chemical properties of this compound. The study highlights the potential of SERS in unveiling detailed molecular interactions (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in various organic transformations , indicating that this compound may interact with a variety of biological targets.

Mode of Action

It has been studied in the context of knoevenagel condensations with several compounds containing an active methyl or methylene group . This suggests that the compound may interact with its targets through a similar mechanism, leading to various changes in the target molecules.

Biochemical Pathways

Given its involvement in knoevenagel condensations , it may influence pathways involving the formation or breakdown of carbon-carbon double bonds.

Result of Action

Its involvement in knoevenagel condensations suggests that it may induce structural changes in target molecules, potentially altering their function .

Biochemical Analysis

Biochemical Properties

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating reactions such as Knoevenagel condensations . The compound’s interactions with biomolecules are primarily driven by its electrophilic aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Properties

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHIVPKNRURKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353202 | |

| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256658-04-5 | |

| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

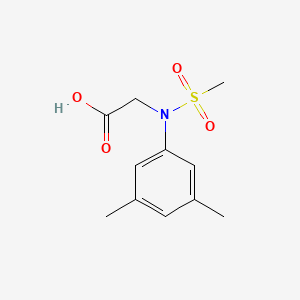

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)

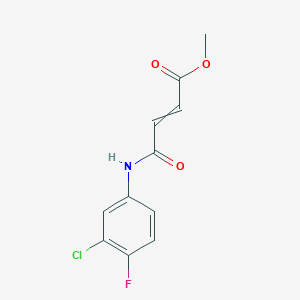

![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

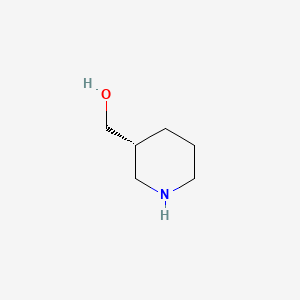

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)